molecular formula C13H14N2O B5853997 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile

Cat. No. B5853997
M. Wt: 214.26 g/mol
InChI Key: BVGOKRYJRZNJCO-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of proteases by binding to the active site of the enzyme and preventing substrate binding. It has also been found to inhibit the activity of kinases by binding to the ATP-binding site of the enzyme and preventing phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile are varied and depend on the specific enzyme being inhibited. For example, inhibition of proteases can lead to decreased inflammation and tissue damage, while inhibition of kinases can lead to decreased cell proliferation and tumor growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of specific pathways and processes. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action may be complex and not fully understood, making it difficult to predict its effects in vivo.

Future Directions

There are many potential future directions for research on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis and purification of this compound may lead to more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis method of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves the reaction of 2,5-dimethylpyrrole with 2,3-dimethyl-2-butene-1,4-dinitrile in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including protonation of the pyrrole nitrogen, addition of the nitrile to the pyrrole ring, and elimination of a proton from the furan ring. The resulting compound is then purified using various chromatographic techniques.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-5-6-9(2)15(8)13-12(7-14)10(3)11(4)16-13/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGOKRYJRZNJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(O2)C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile

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